molecular formula C14H15ClN2O4 B2932301 1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate CAS No. 1418287-34-9

1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate

Cat. No.: B2932301
CAS No.: 1418287-34-9
M. Wt: 310.73
InChI Key: QOJGQNHTEGTDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate is a complex organic compound belonging to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, which is substituted with various functional groups, including a tert-butyl group, a methyl group, and a chloro group. The presence of these groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate typically involves multiple steps, starting from simpler pyrrolopyridine derivatives. One common approach is the cyclization of appropriately substituted pyrrole and pyridine precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, aminated, or alkylated versions. These derivatives can be further utilized in subsequent synthetic steps or as intermediates in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate has several scientific research applications across different fields:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have been studied for their biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and microbial infections.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate is similar to other pyrrolopyridine derivatives, such as 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate and tert-butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate. its unique combination of functional groups and structural features sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate

  • tert-butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate

  • 1-tert-butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-chloropyrrolo[3,2-c]pyridine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-14(2,3)21-13(19)17-9-5-6-16-11(15)8(9)7-10(17)12(18)20-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJGQNHTEGTDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)OC)C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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